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Abstract
This guide details the application of Atto 610-Biotin in super-resolution microscopy, specifically

Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy

(SMLM/dSTORM). Atto 610 is a cationic rhodamine derivative chosen for its exceptional

photostability, high quantum yield, and minimal triplet state formation—critical attributes for

nanoscopy. By leveraging the biotin-streptavidin interaction, this protocol enables modular,

high-affinity labeling of diverse biological targets with nanometer precision. We present a

validated workflow for "sandwich" immunolabeling and acquisition parameters optimized for

775 nm depletion STED systems.

Technical Specifications & Mechanism
Fluorophore Properties
Atto 610 is chemically engineered to withstand the high-intensity depletion lasers used in STED

and the blinking conditions required for dSTORM.
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Property Value Notes

Structure
Rhodamine derivative

(Cationic)

Net charge +1; moderately

hydrophilic.[1][2]

Excitation Max (

)
616 nm

Compatible with 594 nm, 633

nm, or 640 nm lasers.

Emission Max (

)
633 nm

Optimal detection window:

640–690 nm.

Extinction Coeff. (

)

High absorptivity leads to

bright signals.

Quantum Yield (

)
0.70 Very efficient fluorescence.

Fluorescence Lifetime (

)
3.2 ns

Suitable for FLIM and gated-

STED (gSTED).

STED Depletion 775 nm (Preferred)
Can also use 660 nm (less

efficient).[3]

Solubility DMSO, DMF, Water
Stock solutions best in

anhydrous DMSO.

The Labeling Logic: The "Biotin-Streptavidin Bridge"
Unlike direct immunolabeling, using Atto 610-Biotin allows for a modular amplification

strategy. The workflow typically involves a biotinylated target (e.g., via a secondary antibody)

bound by unlabeled Streptavidin. The Atto 610-Biotin small molecule then saturates the

remaining free binding sites on the Streptavidin tetramer.

Advantages:

Signal Amplification: Each Streptavidin tetramer can bind up to four Atto 610-Biotin
molecules, creating a dense photon emitter for improved localization precision.
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Steric Freedom: The small size of Atto 610-Biotin (~800 Da) ensures rapid penetration and

binding to pre-localized Streptavidin.

Photostability: Atto 610 resists bleaching during the repetitive excitation/depletion cycles of

STED.
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Figure 1: Schematic of the modular labeling complex. The Streptavidin acts as a bridge,

allowing the small Atto 610-Biotin ligand to label the target with high density.

Protocol: Super-Resolution Sample Preparation
Objective: Label intracellular structures (e.g., Microtubules, Nuclear Pore Complexes) for STED

microscopy using Atto 610-Biotin.

Reagents Required[4]
Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared) or Methanol (-20°C) for

microtubules.

Blocking Buffer: 3% BSA + 0.1% Triton X-100 in PBS.

Endogenous Biotin Block: Streptavidin/Biotin Blocking Kit (Critical for mitochondria-rich

samples).

Primary Antibody: Mouse anti-alpha-Tubulin (or target of choice).
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Secondary Antibody: Biotinylated Goat anti-Mouse IgG.

Bridge: Streptavidin (Unlabeled, molecular biology grade).

Probe: Atto 610-Biotin (Stock: 1 mg/mL in DMSO).

Step-by-Step Workflow
Step 1: Fixation & Permeabilization[4]

Seed cells (e.g., HeLa, U2OS) on #1.5H (170 µm) precision coverglass.

Wash cells 1x with PBS (37°C).

Fix: Incubate with 4% PFA for 15 min at Room Temperature (RT).

Expert Tip: For microtubules, use Methanol at -20°C for 10 min (skips permeabilization

step).

Permeabilize: Wash 3x with PBS.[4] Incubate with 0.1% Triton X-100 in PBS for 10 min.

Step 2: Blocking (Critical)[4]
Endogenous Biotin Block: If imaging tissue or mitochondria, apply Streptavidin block (15

min), wash, then Biotin block (15 min) to saturate endogenous biotin.

Protein Block: Incubate with Blocking Buffer (3% BSA/PBS) for 30 min at RT to prevent non-

specific antibody binding.

Step 3: Immunostaining (The Sandwich)
Primary Ab: Dilute Primary Antibody in Blocking Buffer (e.g., 1:500). Incubate 1h at RT or

Overnight at 4°C.

Wash 3x 5 min with PBS.

Secondary Ab: Dilute Biotinylated Secondary Antibody (e.g., 1:1000) in Blocking Buffer.

Incubate 45 min at RT.

Wash 3x 5 min with PBS.
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Step 4: The Streptavidin Bridge
Dilute Unlabeled Streptavidin to 1–5 µg/mL in PBS.

Incubate for 20 min at RT.

Wash 3x 5 min with PBS.

Logic: This step binds Streptavidin to the biotinylated secondary antibody. Many biotin

binding sites on the tetramer will remain open.

Step 5: Atto 610-Biotin Labeling
Dilute Atto 610-Biotin stock to a final concentration of 1–2 µM in PBS.

Note: A slight molar excess ensures saturation of the Streptavidin sites.

Incubate for 10–15 min at RT.

Stringent Wash: Wash 3x 10 min with PBS + 0.05% Tween-20 to remove unbound dye.

Post-Fix (Optional): Fix with 2% PFA for 10 min to crosslink the complex (improves stability

for long STED acquisitions).

Step 6: Mounting
Mount in a high-refractive index medium (e.g., Mowiol or ProLong Diamond).

Cure: Allow to cure for 24h if using hardening media.[5]

Seal: If using liquid media, seal with twinsil or nail polish.

STED Imaging Setup
System: Confocal STED Microscope (e.g., Leica TCS SP8 STED, Abberior Instruments).
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Parameter Setting Explanation

Excitation Laser 633 nm or 640 nm

Excites Atto 610 efficiently (Ex

Max 616 nm). 594 nm is also

possible but less efficient.

Depletion Laser 775 nm

The "Gold Standard" for red

dyes. 660 nm is too close to

emission peak (633 nm) and

causes bleaching.

Detection Window 640 nm – 690 nm

Collects peak emission while

blocking the 775 nm depletion

line.

Gating (Time) 0.5 – 6.0 ns

Use time-gating (Tg) to remove

early photons (confocal

background) and improve

resolution.

Pinhole 0.8 – 1.0 AU

Standard confocal setting;

STED provides the XY

resolution.

Pixel Size 15 – 25 nm

Nyquist criterion: Pixel size

must be >2x smaller than the

expected resolution (~40-50

nm).

Acquisition Workflow
Confocal Reference: Acquire a standard confocal image (low power Ex, no STED) to verify

structure and focus.

STED Alignment: Ensure the excitation and depletion beams are perfectly co-aligned (use

gold beads or manufacturer auto-align).

Power Titration: Increase STED (775 nm) power gradually.

Start: 10% power.
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Ramp: Increase until resolution plateaus or bleaching becomes evident.

Target: 50–100% of available 775 nm power (pulsed) is often needed for <50 nm

resolution.

Frame Accumulation: Use line accumulation (2-4x) rather than slow scan speeds to mitigate

drift.

Troubleshooting & Optimization
Issue Probable Cause Solution

High Background Endogenous Biotin
Use an Avidin/Biotin blocking

kit before primary antibody.

Unbound Dye

Increase washing steps after

Atto 610-Biotin incubation;

include 0.05% Tween-20.

Low Signal Quenching

Atto 610 is robust, but avoid

mounting media with DAPI

(can interfere). Use fresh

buffers.

No Super-Resolution Misalignment
Check Ex/STED beam

alignment.

Wrong Depletion

Ensure 775 nm laser is active.

592 nm or 660 nm lasers will

not work effectively for Atto

610.

Rapid Bleaching Buffer pH
Atto 610 degrades at pH > 8.

[6]5. Keep buffers at pH 7.4.

Oxygen

Use an oxygen scavenging

system (GLOX) if performing

dSTORM, though STED is

usually fine in Mowiol.
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Figure 2: Operational workflow for preparing and imaging samples with Atto 610-Biotin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1255822?utm_src=pdf-custom-synthesis
https://downloads.leica-microsystems.com/ATTO%20610/Product%20Configuration%20%26%20Tech%20Specs/ATTO_610_product_information_sheet_en.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/210/778/43292dat.pdf
https://docs.research.missouri.edu/alm/STED_sample_preparation.pdf
https://uol.de/fileadmin/fzns/download/STED/Documents/Online_materials/Leica-STED-guide.pdf
https://downloads.leica-microsystems.com/STELLARIS%208%20STED/Application%20Note/STELLARIS%20STED%20Sample%20Preparation%20Guide.pdf
https://www.biosyn.com/oligonucleotideproduct/atto-610-fluorescent-dye-oligonucleotide-labeling.aspx
https://www.leica-microsystems.com/products/consumables/p/ad-610-75-leica/
https://www.leica-microsystems.com/products/consumables/p/ad-610-75-leica/
https://www.benchchem.com/product/b1255822#using-atto-610-biotin-in-super-resolution-microscopy
https://www.benchchem.com/product/b1255822#using-atto-610-biotin-in-super-resolution-microscopy
https://www.benchchem.com/product/b1255822#using-atto-610-biotin-in-super-resolution-microscopy
https://www.benchchem.com/product/b1255822#using-atto-610-biotin-in-super-resolution-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1255822?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

